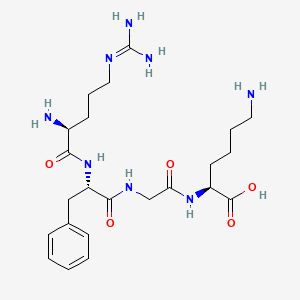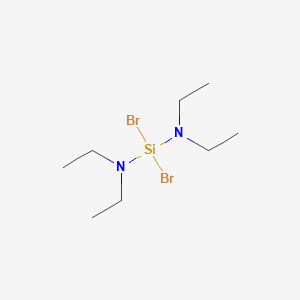
1,1-Dibromo-N,N,N',N'-tetraethylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is an organosilicon compound characterized by the presence of two bromine atoms and a silicon atom bonded to four ethyl groups and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine typically involves the reaction of a silicon-containing precursor with bromine or a brominating agent. One common method is the bromination of a silicon-containing amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silicon-containing oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of silicon-containing hydrides or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.
Major Products Formed
Substitution Reactions: New silicon-containing compounds with different functional groups.
Oxidation Reactions: Silicon-containing oxides or other oxidation products.
Reduction Reactions: Silicon-containing hydrides or other reduced species.
Scientific Research Applications
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of biologically active silicon-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems. Silicon-containing compounds are known for their biocompatibility and unique properties, making them attractive candidates for medical applications.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine involves its interaction with molecular targets through its bromine and silicon atoms. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atom can form stable bonds with various nucleophiles. These interactions can lead to the formation of new chemical species and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: A simple dibromoalkane used in organic synthesis and as a reagent in various chemical reactions.
1,1-Dibromo-3,3,3-trifluoroacetone: A dibromo compound with applications in organic synthesis and as a building block for more complex molecules.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): A dibromo compound used as a catalyst in organic reactions and for the synthesis of biologically active compounds.
Uniqueness
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is unique due to its combination of bromine and silicon atoms, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
918658-80-7 |
|---|---|
Molecular Formula |
C8H20Br2N2Si |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
N-[dibromo(diethylamino)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20Br2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
CBWVVIXMZBMYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](N(CC)CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
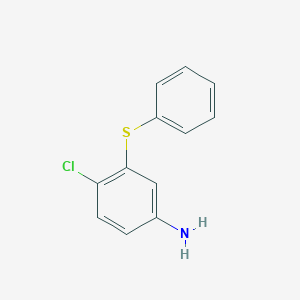
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)

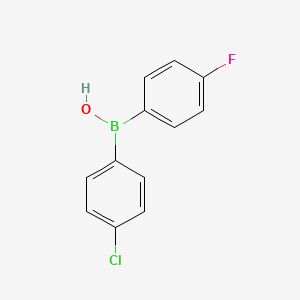
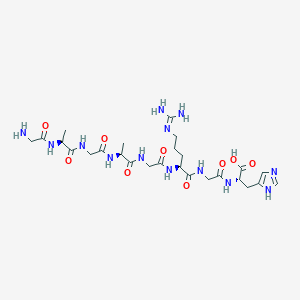

![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
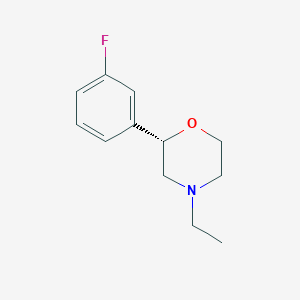
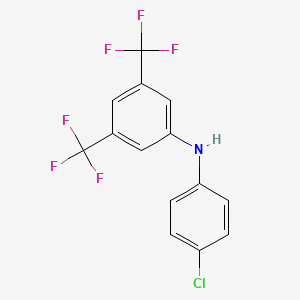
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
